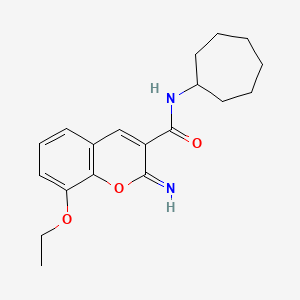![molecular formula C16H26N2OS B4287309 N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea
Descripción general
Descripción
N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea, also known as IMPTU, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. IMPTU belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea is not fully understood, but several studies have proposed possible mechanisms. N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. Activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. In addition, N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained with high purity and yield. N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain assays. In addition, the exact mechanism of action of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea. One area of interest is the development of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea-based drugs for the treatment of inflammatory diseases and cancer. Several studies have demonstrated the potential of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea as a therapeutic agent, and further research is needed to optimize its pharmacological properties and evaluate its efficacy in clinical trials. Another area of research is the elucidation of the exact mechanism of action of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea. Understanding how N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea exerts its biological effects can provide valuable insights into the development of new drugs for the treatment of various diseases. Finally, there is a need for further studies on the safety and toxicity of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea. While N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been shown to have low toxicity in animal models, more research is needed to evaluate its long-term safety in humans.
Conclusion
In conclusion, N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. The synthesis of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea is well-established, and the compound has been shown to have several biochemical and physiological effects. While there are some limitations to using N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea in lab experiments, there are also several future directions for research on this compound. Further studies are needed to optimize the pharmacological properties of N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea and evaluate its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been studied extensively for its potential therapeutic applications. Several studies have reported its anti-inflammatory, antioxidant, and antitumor properties. N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce oxidative stress in cells. In addition, N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(4-propan-2-ylphenyl)propyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-5-15(18-16(20)17-10-11-19-4)14-8-6-13(7-9-14)12(2)3/h6-9,12,15H,5,10-11H2,1-4H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNNSMZCSYXWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=S)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)
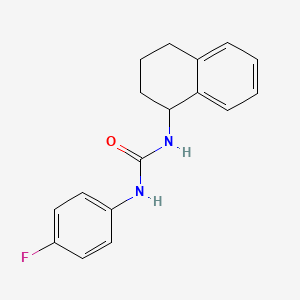
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)


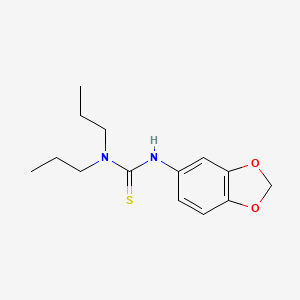
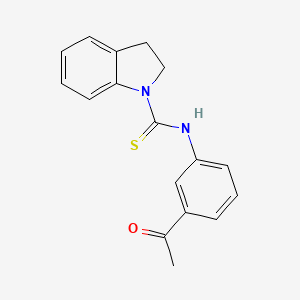
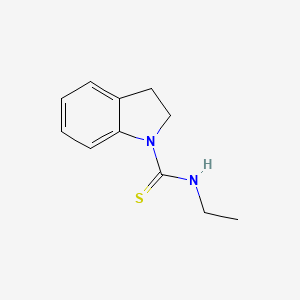
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
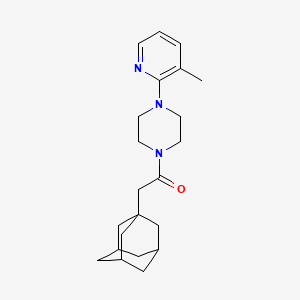
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
